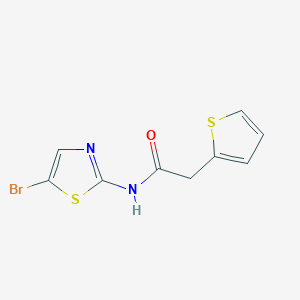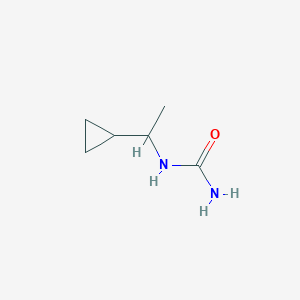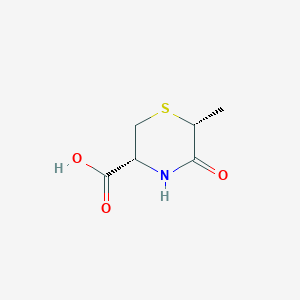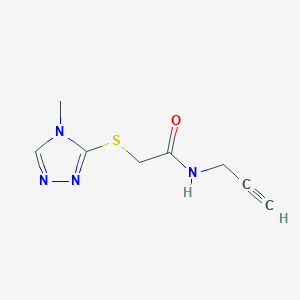![molecular formula C21H18N2O6S2 B14911769 ethyl 2-[3-hydroxy-5-(5-methylfuran-2-yl)-2-oxo-4-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14911769.png)
ethyl 2-[3-hydroxy-5-(5-methylfuran-2-yl)-2-oxo-4-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MDG582 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the pyrrole ring: This is achieved through a condensation reaction between a suitable aldehyde and an amine.
Introduction of the thiazole ring: This involves a cyclization reaction using a thioamide and a haloketone.
Functionalization of the furan ring:
Industrial Production Methods
Industrial production of MDG582 can be scaled up using continuous flow chemistry techniques, which allow for better control over reaction conditions and improved yields. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency in large-scale production .
化学反応の分析
Types of Reactions
MDG582 undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiazole derivatives.
科学的研究の応用
MDG582 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a ligand for PPARγ, making it useful in studying metabolic pathways.
Medicine: Potential therapeutic agent for metabolic disorders such as diabetes and obesity.
Industry: Used in the development of new materials with specific properties
作用機序
MDG582 exerts its effects by binding to the peroxisome proliferator-activated receptor gamma (PPARγ). This binding activates the receptor, leading to the transcription of genes involved in glucose and lipid metabolism. The activation of PPARγ improves insulin sensitivity and reduces inflammation, making it a potential therapeutic agent for metabolic disorders .
類似化合物との比較
Similar Compounds
Rosiglitazone: Another PPARγ ligand used in the treatment of diabetes.
Pioglitazone: Similar to rosiglitazone, used for its insulin-sensitizing effects.
Troglitazone: An older PPARγ ligand with similar properties but withdrawn due to safety concerns
Uniqueness of MDG582
MDG582 is unique due to its specific structural features, which confer higher selectivity and potency as a PPARγ ligand compared to other similar compounds. Its unique combination of functional groups allows for more targeted interactions with the receptor, leading to improved therapeutic outcomes and reduced side effects.
特性
分子式 |
C21H18N2O6S2 |
|---|---|
分子量 |
458.5 g/mol |
IUPAC名 |
ethyl 2-[4-hydroxy-2-(5-methylfuran-2-yl)-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C21H18N2O6S2/c1-4-28-20(27)18-11(3)22-21(31-18)23-15(12-8-7-10(2)29-12)14(17(25)19(23)26)16(24)13-6-5-9-30-13/h5-9,15,25H,4H2,1-3H3 |
InChIキー |
XBXOQQAVCTYUBR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(O4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-[1,1'-Binaphthalene-2,2'-diylbis(oxy)]diacetic acid](/img/structure/B14911700.png)











![3-bromo-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B14911763.png)
